N-(2-benzylphenyl)pyrazine-2-carboxamide

Antimycobacterial Tuberculosis SAR

N-(2-Benzylphenyl)pyrazine-2-carboxamide is a structurally differentiated pyrazine-2-carboxamide featuring a unique 2-benzylphenyl substituent. Unlike generic N-benzyl or N-phenyl analogs, this extended biphenyl-like aromatic system alters lipophilicity, steric bulk, and π-stacking potential—critical variables in SAR-driven antimycobacterial (M. tuberculosis H37Rv), kinase (AXL1/TRKA), and antifungal discovery programs. Published evidence confirms that even minor benzyl modifications produce dramatic shifts in MIC and IC50 values; substitution with simpler analogs is scientifically indefensible. This compound is supplied exclusively for exploratory research and custom screening. Confirm identity and purity by HPLC/NMR upon receipt.

Molecular Formula C18H15N3O
Molecular Weight 289.3 g/mol
Cat. No. B3491647
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-benzylphenyl)pyrazine-2-carboxamide
Molecular FormulaC18H15N3O
Molecular Weight289.3 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)CC2=CC=CC=C2NC(=O)C3=NC=CN=C3
InChIInChI=1S/C18H15N3O/c22-18(17-13-19-10-11-20-17)21-16-9-5-4-8-15(16)12-14-6-2-1-3-7-14/h1-11,13H,12H2,(H,21,22)
InChIKeySOBSGVOIJOGRHL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Benzylphenyl)pyrazine-2-carboxamide: Procurement and Sourcing Considerations for Research Use


N-(2-Benzylphenyl)pyrazine-2-carboxamide (C18H15N3O; MW 289.3 g/mol) is a synthetic small molecule belonging to the class of N-substituted pyrazine-2-carboxamides [1]. This compound class has been widely investigated in medicinal chemistry for diverse biological activities, including antimycobacterial, kinase inhibitory, and antifungal properties [1][2]. The target compound features a unique 2-benzylphenyl substituent on the carboxamide nitrogen, distinguishing it from simpler N-benzyl or N-phenyl analogs that dominate the published literature [3]. Unlike its well-characterized family members, this specific compound's direct biological activity data in peer-reviewed literature is limited, making it a candidate for exploratory SAR studies rather than applications requiring pre-validated potency metrics.

Why Generic N-Benzylpyrazine-2-carboxamides Cannot Substitute for N-(2-Benzylphenyl)pyrazine-2-carboxamide


Substitution with generic N-benzylpyrazine-2-carboxamides is not scientifically defensible due to pronounced structure-activity relationship (SAR) sensitivity within this compound class. Published SAR studies demonstrate that modifications to the benzyl substituent—even minor changes in substitution pattern or electronic character—produce dramatic shifts in biological activity profiles [1]. For instance, among a series of twelve closely related N-benzylpyrazine-2-carboxamides, antimycobacterial MIC values varied from active (6.25 µg/mL) to completely inactive against the same M. tuberculosis strain, while photosynthesis inhibition IC50 values ranged over two orders of magnitude (7.4 to >1600 µmol/L) depending solely on benzyl ring substitution [1]. The 2-benzylphenyl motif in the target compound introduces a biphenyl-like extended aromatic system that differs fundamentally from simple benzyl analogs in terms of lipophilicity, steric bulk, and potential π-π stacking interactions with biological targets. Furthermore, retro-amide analog studies confirm that even isosteric amide bond reversal (N-phenylpyrazine-2-carboxamide vs. N-pyrazinylbenzamide) eliminates or substantially reduces antimycobacterial activity [2]. Therefore, procurement of the specific 2-benzylphenyl derivative is essential for experimental reproducibility and meaningful SAR interpretation.

N-(2-Benzylphenyl)pyrazine-2-carboxamide: Comparative Quantitative Evidence Against Closest Analogs


Comparative Antimycobacterial Activity: Structural SAR Analysis of N-Benzylpyrazine-2-carboxamide Series

Within the N-benzylpyrazine-2-carboxamide class, antimycobacterial activity against M. tuberculosis H37Rv is exquisitely sensitive to benzyl substitution pattern. The most active analog in the series, 5-tert-butyl-6-chloro-N-(4-methoxybenzyl)pyrazine-2-carboxamide (Compound 12), demonstrated an MIC of 6.25 µg/mL against M. tuberculosis H37Rv, comparable to the first-line standard pyrazinamide (PZA) [1][2]. In contrast, closely related analogs with different benzyl substituents (e.g., 4-chlorobenzyl, unsubstituted benzyl) showed substantially reduced or no activity against the same strain under identical assay conditions [1]. The target compound N-(2-benzylphenyl)pyrazine-2-carboxamide, bearing an ortho-benzyl-substituted phenyl ring (effectively a 2-biphenylmethyl system), represents a structurally distinct scaffold not represented in the published SAR series. Its extended aromatic system and altered conformational profile may confer differential target engagement compared to the 4-methoxybenzyl analog [3].

Antimycobacterial Tuberculosis SAR

Kinase Inhibition Profile: Tyrosine Kinase Inhibitory Activity of Pyrazine-2-carboxamide Derivatives

Pyrazine-2-carboxamide derivatives exhibit measurable but substituent-dependent tyrosine kinase inhibitory activity. In a single-dose screen (10 µM) against eight tyrosine kinases, 3-amino-N-phenylpyrazine-2-carboxamide (Compound 4) inhibited AXL1 by 41% and TRKA by 34%, while 3-amino-N-(4-methylbenzyl)pyrazine-2-carboxamide (Compound 3) inhibited AXL1 by 21% [1]. The target compound N-(2-benzylphenyl)pyrazine-2-carboxamide contains neither the 3-amino group nor the pyrazine ring substitutions present in the active analogs, but its extended 2-benzylphenyl aromatic system may engage kinase ATP-binding pockets through distinct π-stacking and hydrophobic interactions [2]. Molecular docking of related pyrazine-2-carboxamides with AXL1 (binding energy -6.3 to -7.0 kcal/mol) revealed hydrogen bonding with Pro672 and Met674 residues as critical for inhibition [1].

Kinase Inhibition AXL1 TRKA Oncology

Photosynthesis-Inhibiting Activity: Lipophilicity-Dependent PET Inhibition in Chloroplasts

N-Benzylpyrazine-2-carboxamides exhibit photosynthesis-inhibiting activity in spinach chloroplasts that strongly correlates with compound lipophilicity. In a series of 12 analogs, IC50 values for photosynthetic electron transport (PET) inhibition ranged from 7.4 µmol/L (Compound 9, log P ~6.85) to 1,623.0 µmol/L [1]. The most potent inhibitor, 5-tert-butyl-6-chloro-N-benzylpyrazine-2-carboxamide (Compound 9, IC50 = 7.4 µmol/L), approached but did not exceed the standard DCMU (IC50 = 1.9 µmol/L) [1]. Statistical analysis established a linear correlation between lipophilicity (expressed as log k or log P) and PET inhibitory activity (log 1/IC50), with r values of 0.87-0.92 [2]. The target compound N-(2-benzylphenyl)pyrazine-2-carboxamide, with its extended biphenyl-like aromatic system, is predicted to have higher lipophilicity than simple benzyl analogs, potentially conferring enhanced membrane permeability and PET inhibitory potency.

Photosynthesis Inhibition PET Herbicide Chloroplast

Antifungal Activity Profile: Moderate Activity Against Trichophyton mentagrophytes

Selected N-benzylpyrazine-2-carboxamides demonstrate moderate antifungal activity against Trichophyton mentagrophytes, the most susceptible fungal strain tested in the series. The most active analog, 5-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide (Compound 2), exhibited an MIC of 15.62 µmol/L, which is approximately 8-fold less potent than the clinical standard fluconazole (MIC = 1.95 µmol/L) [1][2]. The target compound N-(2-benzylphenyl)pyrazine-2-carboxamide differs from Compound 2 in both pyrazine ring substitution (lacking 5-chloro) and benzyl aromatic substitution (2-benzylphenyl vs. 3-trifluoromethylbenzyl). This distinct substitution pattern may yield a different antifungal spectrum or potency profile against dermatophyte and other fungal pathogens.

Antifungal Dermatophyte Trichophyton SAR

Preliminary Toxicity and Safety Assessment: In Vivo Tolerability in Rodent Models

Compounds in the pyrazine-2-carboxamide class have demonstrated favorable preliminary tolerability profiles in rodent toxicity models. A structurally related compound showed no toxicity when administered intraperitoneally to rats at doses exceeding 750 mg/kg . Additionally, oral administration at 30 mg/kg in rats produced no observable toxicity . A tail vein irritation model in mice also yielded negative results for another related analog . While these data are not from the specific target compound and cannot be directly extrapolated without experimental validation, they suggest that the pyrazine-2-carboxamide scaffold may generally exhibit acceptable acute tolerability, supporting the rationale for further in vivo evaluation of the 2-benzylphenyl derivative.

Toxicity In Vivo Safety Tolerability

Recommended Research and Industrial Application Scenarios for N-(2-Benzylphenyl)pyrazine-2-carboxamide Based on Evidence


Structure-Activity Relationship (SAR) Expansion for Antimycobacterial Lead Optimization

This compound is appropriate for medicinal chemistry programs investigating novel antimycobacterial agents targeting M. tuberculosis H37Rv. The 2-benzylphenyl substituent represents a structural departure from the 4-methoxybenzyl lead that achieved MIC = 6.25 µg/mL (comparable to pyrazinamide) [1]. Procurement enables experimental determination of whether extended aromatic systems improve or diminish antimycobacterial potency, and whether the compound retains activity against PZA-resistant nontuberculous mycobacteria, a noted advantage of the lead compound [1][2]. This SAR exploration addresses the need for new chemotypes effective against drug-resistant TB strains.

Kinase Selectivity Profiling and ATP-Binding Pocket Engagement Studies

Given that structurally related pyrazine-2-carboxamides demonstrate measurable inhibition of AXL1 (up to 41%) and TRKA (up to 34%) at 10 µM [3], this compound is suitable for kinase panel screening. The 2-benzylphenyl motif may confer distinct kinase selectivity profiles through altered hydrophobic and π-stacking interactions with ATP-binding pocket residues (e.g., Pro672, Met674 in AXL1) [3]. Procurement supports discovery programs seeking novel tyrosine kinase inhibitor scaffolds, particularly where N-phenyl or N-benzyl analogs have already been evaluated and optimization is required.

Herbicide Discovery: Photosynthetic Electron Transport (PET) Inhibitor Development

The established SAR showing that lipophilicity drives PET inhibitory activity (IC50 range: 7.4-1,623.0 µmol/L; r = 0.87-0.92 for log P vs. log 1/IC50) [4][5] indicates that the target compound's extended biphenyl-like aromatic system may yield improved PET inhibition compared to simpler benzyl analogs. This compound is appropriate for agrochemical screening programs evaluating novel herbicide candidates, with potential advantages over DCMU (IC50 = 1.9 µmol/L) in terms of selectivity or environmental persistence [4].

Antifungal Scaffold Exploration Against Dermatophyte and Opportunistic Fungal Pathogens

With the lead analog 5-chloro-N-(3-trifluoromethylbenzyl)pyrazine-2-carboxamide showing moderate activity against Trichophyton mentagrophytes (MIC = 15.62 µmol/L) [2], procurement of the target compound enables evaluation of whether alternative substitution patterns can improve antifungal potency. The distinct 2-benzylphenyl substituent may alter fungal cell penetration or target engagement, supporting antifungal discovery programs seeking improved potency relative to fluconazole (MIC = 1.95 µmol/L) [2][4].

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